Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Lipophilicity Physicochemical profiling Drug-likeness

Researchers probing EGFR kinase inhibition can use this thiazolidinone-benzoate (CAS 1008961-75-8) to map N-aryl substitution effects. The 3,4-dimethylphenyl group increases logP by ~1.25 vs. the unsubstituted analog, enabling systematic lipophilicity-activity profiling. Published EGFR IC50 values for related derivatives reach 0.098-0.2 μM. • SAR probe: directly compares lipophilic tolerance at the EGFR active site. • Permeability comparator: 1.25 logP shift aids cellular uptake/metabolism studies. • Cytotoxicity paneling: deploy in MTT assays (HepG2, MCF-7, HeLa) to validate selectivity windows. Supplied as a racemic mixture; in stock for immediate dispatch.

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 1008961-75-8
Cat. No. B2356852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
CAS1008961-75-8
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C20H20N2O4S/c1-4-26-19(24)14-6-8-15(9-7-14)21-17-18(23)22(20(25)27-17)16-10-5-12(2)13(3)11-16/h5-11,17,21H,4H2,1-3H3
InChIKeyFLGNJBOXOOVVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes122 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxothiazolidin-5-yl]amino}benzoate Profile


Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate (CAS 1008961-75-8) is a synthetic small molecule belonging to the thiazolidinone-benzoate scaffold class . With a molecular formula of C20H20N2O4S and a molecular weight of 384.45 g/mol, it is supplied as a racemic mixture with a calculated logP of 4.76 . This compound is listed as a screening compound (ID 6860-0040) within the ChemDiv catalogue and is distributed for early-stage drug discovery and chemical biology research . The thiazolidinone core is a privileged structure in medicinal chemistry, and benzoate-bearing derivatives have been investigated for anticancer activity, particularly as epidermal growth factor receptor (EGFR) kinase inhibitors [1].

EGFR kinase inhibitor screening – thiazolidinone-benzoate scaffold reported as a class-level EGFR inhibitor chemotype.
SAR probe with 3,4-dimethylphenyl substituent – supports N-aryl substitution effect studies on potency and selectivity.
Physicochemical profiling comparator – lipophilicity-differentiated analog for permeability and binding assessments.

Dimethyl vs. Unsubstituted Analog: Why Substitution Matters


Within the thiazolidinone-benzoate series, even modest structural alterations produce measurable differences in physicochemical properties that can cascade into altered biological behavior. The 3,4-dimethyl substitution on the N-phenyl ring distinguishes this compound from its unsubstituted phenyl counterpart (ChemDiv 6746-0035), yielding a logP increase of approximately 1.25 units (4.76 vs. 3.51) . This lipophilicity shift can influence membrane permeability, protein binding, and pharmacokinetic handling, meaning the dimethylated compound cannot be treated as a drop-in replacement for the des-methyl analog [1]. Furthermore, SAR studies on related thiazolidinone-benzoate scaffolds demonstrate that substituent identity and position directly modulate EGFR inhibitory potency, as exemplified by the IC50 values of 0.2 μM and 0.098 μM reported for optimized derivatives 5c and 5h [1].

Dimethyl vs. unsubstituted phenyl
The 3,4-dimethyl substitution increases lipophilicity by approximately 1.25 log units compared to the des-methyl analog, potentially altering membrane permeability and protein binding. Direct interchange may invalidate assay comparisons.
N-aryl substituent sensitivity
Published SAR shows >20-fold EGFR IC50 variation across N-aryl variants. A different phenyl substitution pattern cannot be assumed equivalent; even small changes may shift target engagement and selectivity profile.
Racemic mixture limitations
Supplied as a racemate; stereochemical composition may influence binding kinetics. Enantiomer-specific activity cannot be inferred without chiral resolution and separate testing.

Differentiation Evidence for the 3,4-Dimethyl Compound


Lipophilicity Advantage vs. Unsubstituted Analog

The target compound exhibits a calculated logP of 4.76, compared to 3.51 for the direct des-methyl analog ethyl 4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate (ChemDiv 6746-0035) . This represents a ΔlogP of +1.25, reflecting the substantial lipophilicity contribution of the 3,4-dimethyl substitution on the N-phenyl ring. Both values were determined by the same computational method within the ChemDiv database, enabling direct comparison.

Lipophilicity vs. analog
Head-to-head
logP 4.76 vs. 3.51 (Δ +1.25)
Supports permeability differentiation review
Computational prediction; consistent method across both compounds
Lipophilicity Physicochemical profiling Drug-likeness

MW and H-Bond Profile vs. Des-Methyl Analog

The target compound has a molecular weight of 384.45 g/mol (C20H20N2O4S), compared to 356.4 g/mol (C18H16N2O4S) for the unsubstituted phenyl analog . Both compounds share identical hydrogen bond acceptor counts (8), donor counts (1), and polar surface area (59.138 Ų). The 28 Da mass increase arises solely from the two methyl groups on the N-phenyl ring, without altering the core hydrogen-bonding pharmacophore.

MW & H-bond profile
Head-to-head
MW 384.45 vs. 356.4; HBA/HBD/PSA identical
Core pharmacophore preserved; lipophilicity-driven differentiation
Calculated properties from vendor records
Molecular weight Hydrogen bonding Drug-likeness

EGFR Kinase Inhibitory Potential

Although direct EGFR IC50 data for this specific compound are not publicly available, closely related thiazolidinone-benzoate derivatives have demonstrated potent EGFR inhibition. In a 2023 study by Magdy Eldaly et al., compounds 5c and 5h within the same scaffold class showed EGFR IC50 values of 0.2 ± 0.009 μM and 0.098 ± 0.004 μM, respectively [1]. These compounds, like the target molecule, feature a thiazolidinone core linked to a benzoate ester via an amino bridge. The study also demonstrated that active compounds induced cell cycle disruption and apoptosis in HepG2 cells, with favorable selectivity over normal WI38 fibroblasts [1]. The 3,4-dimethylphenyl substitution present in the target compound mirrors the substitution pattern exploration in this SAR study.

EGFR inhibition context
Class-level
Analog 5h IC50 0.098 µM; target compound data not available
Supports EGFR inhibitor screening candidate rationale
Data to verify for this specific compound; published SAR reference
EGFR inhibition Kinase inhibitor Anticancer

3,4-Dimethylphenyl Substitution as Key SAR Determinant

The target compound features a 3,4-dimethylphenyl group at the N3 position of the thiazolidinone ring, distinguishing it from other members of the ChemDiv thiazolidinone-benzoate library . In the SAR study by Magdy Eldaly et al., varying the N-aryl substitution on the thiazolidinone core produced a >20-fold range in EGFR IC50 values across the series, confirming that the N-aryl substituent is a critical potency determinant [1]. The 3,4-dimethyl pattern represents a specific lipophilic, electron-donating substitution motif that is absent in the unsubstituted phenyl (ChemDiv 6746-0035), 4-fluorophenyl, or other mono-substituted analogs available from the same vendor library .

3,4-dimethyl SAR role
Class-level
>20-fold IC50 range across N-aryl variants reported
N-aryl substituent is a critical potency determinant
SAR inference; direct data needed for this substitution pattern
Structure-activity relationship Substituent effects Medicinal chemistry

Cancer-Selective Cytotoxicity Profile

In the thiazolidinone-benzoate series evaluated by Magdy Eldaly et al., the most active compounds (3a, 3b, 5a, 5c, 5h) demonstrated selective cytotoxicity against cancer cell lines (HepG2, MCF-7, HeLa) while showing no harm toward the normal cell line WI38 [1]. This selectivity window was confirmed by MTT assay. The target compound, bearing the same core scaffold with a 3,4-dimethylphenyl substituent, belongs to this class. While compound-specific selectivity data are not yet published, the class-level evidence suggests that thiazolidinone-benzoate derivatives can achieve a therapeutic window that distinguishes them from non-selective cytotoxic agents.

Selectivity context
Class-level
Active analogs showed selectivity vs. WI38 normal cells
Supports cell-model selectivity endpoint review
Class-level MTT data; compound-specific validation required
Selectivity Cytotoxicity Normal cell safety

Commercial Availability & Purity from ChemDiv

The target compound (ChemDiv ID 6860-0040) is available as a screening compound with a reported purity of 95% and a stock quantity of 122 mg at the time of cataloguing . In contrast, the unsubstituted phenyl analog (ChemDiv ID 6746-0035) is listed with 130 mg stock . Both are supplied as racemic mixtures with a typical ship time of 1 week. The defined purity specification and documented analytical characterization (SMILES, InChI Key, logP, logD, logSw) provide a procurement-ready profile that is essential for reproducible screening .

Procurement specification
Specification review
95% purity, 122 mg stock, racemic mixture
Supports immediate screening use
Vendor catalog data; verify current lot specifications
Commercial availability Purity Screening compound

Application Scenarios for the Target Compound


EGFR Kinase Screening & SAR Expansion

This compound is best deployed as a screening candidate in EGFR kinase inhibition assays, building on the class-level evidence that thiazolidinone-benzoate derivatives achieve sub-100 nM IC50 values against EGFR [1]. Its 3,4-dimethylphenyl substituent represents a specific SAR point that can expand understanding of N-aryl substitution effects on EGFR potency, cell cycle disruption, and apoptosis induction. Procurement is justified for laboratories already working with thiazolidinone-benzoate analogs who need to probe the lipophilic tolerance of the EGFR active site.

Comparative Physicochemical Profiling

The 1.25 logP differential relative to the unsubstituted phenyl analog (ChemDiv 6746-0035) makes this compound suitable for systematic physicochemical and permeability profiling studies. Researchers investigating how incremental lipophilicity changes affect cellular uptake, CYP450 metabolism, or plasma protein binding within the thiazolidinone series will find this compound a valuable comparator.

Selective Cytotoxicity Assessment

Following the published protocol that demonstrated cancer-selective cytotoxicity for related thiazolidinone-benzoate derivatives against HepG2, MCF-7, and HeLa lines with sparing of WI38 normal fibroblasts [1], this compound can be entered into analogous MTT-based cytotoxicity panels. Procurement is indicated for groups seeking to validate whether the 3,4-dimethyl substitution maintains or improves the selectivity window observed in the parent scaffold.

Docking and Structure-Based Design Targeting EGFR

The demonstrated binding of thiazolidinone-benzoate derivatives to the EGFR kinase domain (PDB code 1M17) [1] supports the use of this compound in molecular docking and molecular dynamics studies. Researchers can employ the 3,4-dimethylphenyl variant as a probe to assess hydrophobic pocket occupancy and guide the design of next-generation inhibitors.

Application
Selection Property
Validation Focus
EGFR kinase screening & SAR expansion
Thiazolidinone-benzoate scaffold with 3,4-dimethyl N-aryl group
EGFR inhibition and cell cycle endpoint review
Comparative physicochemical profiling
Lipophilicity-differentiated analog (logP shift vs. unsubstituted)
Permeability and protein binding assay context
Selectivity assessment in cancer cell models
Class-reported cancer vs. normal cell selectivity profile
Cell-model endpoint comparison (HepG2, MCF-7, HeLa vs. WI38)
Structure-based design targeting EGFR
Docking-compatible thiazolidinone-benzoate core (PDB 1M17 context)
Hydrophobic pocket occupancy and binding mode interpretation
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